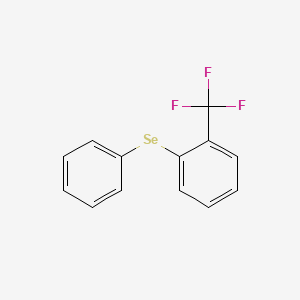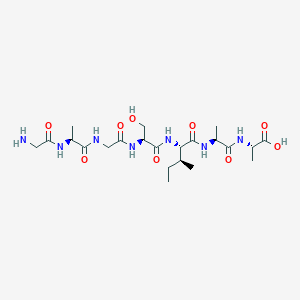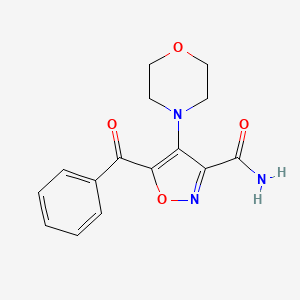
N-(2-Methylacryloyl)-L-leucyl-L-leucine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-Methylacryloyl)-L-leucyl-L-leucine is a synthetic compound that belongs to the class of acrylate derivatives It is characterized by the presence of a 2-methylacryloyl group attached to a dipeptide consisting of two leucine residues
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methylacryloyl)-L-leucyl-L-leucine typically involves the reaction of 2-methylacryloyl chloride with a dipeptide of L-leucine. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining a low temperature to control the exothermic nature of the reaction .
Industrial Production Methods
Industrial production of this compound can be achieved through continuous flow processes. These processes offer advantages such as improved reaction control, higher yields, and reduced formation of side products. The use of tubular reactors and ultrasonication-assisted flow strategies can further enhance the efficiency of the synthesis .
化学反応の分析
Types of Reactions
N-(2-Methylacryloyl)-L-leucyl-L-leucine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The acrylate group can participate in nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Amines in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
科学的研究の応用
N-(2-Methylacryloyl)-L-leucyl-L-leucine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Employed in the study of protein interactions and enzyme mechanisms.
Medicine: Investigated for its potential use in drug delivery systems and as a therapeutic agent.
Industry: Utilized in the production of polymers and coatings.
作用機序
The mechanism of action of N-(2-Methylacryloyl)-L-leucyl-L-leucine involves its interaction with specific molecular targets. The acrylate group can form covalent bonds with nucleophilic residues in proteins, leading to the modification of protein function. This interaction can affect various cellular pathways and processes, making the compound useful in studying protein function and developing therapeutic agents .
類似化合物との比較
Similar Compounds
N-(2-Methylacryloyl)-L-histidine: Another acrylate derivative with similar reactivity but different biological applications.
N-(2-Methylacryloyl)-L-alanyl-L-alaninamide: A dipeptide with a similar structure but different functional properties.
Uniqueness
N-(2-Methylacryloyl)-L-leucyl-L-leucine is unique due to its specific dipeptide structure, which imparts distinct chemical and biological properties. Its ability to form covalent bonds with proteins makes it particularly valuable in biochemical research and therapeutic development .
特性
CAS番号 |
915416-61-4 |
|---|---|
分子式 |
C16H28N2O4 |
分子量 |
312.40 g/mol |
IUPAC名 |
(2S)-4-methyl-2-[[(2S)-4-methyl-2-(2-methylprop-2-enoylamino)pentanoyl]amino]pentanoic acid |
InChI |
InChI=1S/C16H28N2O4/c1-9(2)7-12(17-14(19)11(5)6)15(20)18-13(16(21)22)8-10(3)4/h9-10,12-13H,5,7-8H2,1-4,6H3,(H,17,19)(H,18,20)(H,21,22)/t12-,13-/m0/s1 |
InChIキー |
SHVKKPNLBLZGAI-STQMWFEESA-N |
異性体SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)C(=C)C |
正規SMILES |
CC(C)CC(C(=O)NC(CC(C)C)C(=O)O)NC(=O)C(=C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Phosphine, [1,1'-biphenyl]-2,2',6-triyltris[diphenyl-](/img/structure/B12598354.png)

![(S)-(3-Cyanophenyl)[4-(hydroxymethyl)phenyl]methyl acetate](/img/structure/B12598371.png)
![5-Hexenoic acid, 2-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (2R)-](/img/structure/B12598381.png)
![[(1S)-2-(3,3-Dimethylbut-1-yne-1-sulfinyl)-1-methoxyethyl]benzene](/img/structure/B12598394.png)

![1,3-Bis[4-(4-phenylphenyl)phenyl]-2-benzothiophene](/img/structure/B12598408.png)
![4-[(Pyridin-3-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B12598415.png)
![[4-Methyl-3-(trifluoromethyl)pent-3-en-1-yl]benzene](/img/structure/B12598425.png)
![Cyclopropanamine, 1-[4-(1-methylethyl)phenyl]-](/img/structure/B12598429.png)
![[4-(Dimethoxymethyl)pyridine-2,6-diyl]dimethanol](/img/structure/B12598441.png)
![4-[Bis(9-phenyl-9H-carbazol-3-YL)amino]benzonitrile](/img/structure/B12598444.png)
![1-[(1R)-2-(4-bromophenyl)-1-phenylethyl]pyrrolidine](/img/structure/B12598447.png)

